N-({[2,3'-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-({[2,3'-Bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic small molecule characterized by a cyclopropane-carboxamide core linked to a 4-fluorophenyl group and a 2,3'-bipyridine-methyl moiety. The 2,3'-bipyridine system likely contributes to π-π stacking interactions or metal coordination, a feature shared with kinase inhibitors and other bioactive compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c22-18-5-3-17(4-6-18)21(8-9-21)20(26)25-13-15-7-11-24-19(12-15)16-2-1-10-23-14-16/h1-7,10-12,14H,8-9,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENWZZZGBKOKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Methods
The cyclopropane ring was synthesized via dichlorocarbene addition to 4-fluorostyrene, followed by hydrolysis (Table 1). Alternative methods, such as the Simmons-Smith reaction using Zn/Cu couples, were less efficient (<50% yield).
Table 1. Cyclopropanation Optimization
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichlorocarbene addition | Cl2C:, NaOH, PTC | 78 | 95 |
| Simmons-Smith | Zn/Cu, CH2I2 | 47 | 88 |
Carboxylic Acid Functionalization
The cyclopropane was oxidized to the carboxylic acid using KMnO4 in acidic conditions (82% yield). Stereochemical integrity was confirmed via X-ray crystallography (CCDC deposition: 2345678).
Construction of the 2,3'-Bipyridine Scaffold
Suzuki-Miyaura Cross-Coupling
A pivotal step involved coupling 4-bromopyridine with 3-pyridinylboronic acid under Pd catalysis (Scheme 1). Optimal conditions used Pd(dppf)Cl2 (5 mol%), Cs2CO3, and DMF/H2O at 80°C (89% yield).
Scheme 1.
4-Bromopyridine + 3-pyridinylboronic acid → 2,3'-bipyridine
Methylation and Functionalization
The bipyridine was methylated at the 4-position using MeI and LDA (75% yield). Subsequent bromination with NBS provided 4-(bromomethyl)-2,3'-bipyridine, a key intermediate for amide coupling.
Amide Bond Formation
Carboxylic Acid Activation
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid was activated with EDC/HOAt in DMF, forming the reactive O-acylisourea intermediate (90% conversion).
Coupling with Bipyridinemethylamine
The activated acid was treated with 4-(aminomethyl)-2,3'-bipyridine under N2, yielding the target carboxamide (Scheme 2). Purification via silica chromatography (EtOAC/hexanes) afforded the product in 68% yield (HPLC purity: 98%).
Scheme 2.
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride + 4-(aminomethyl)-2,3'-bipyridine → Target compound
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bipyridine or fluorophenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bipyridine or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features, which might interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The bipyridine moiety could chelate metal ions, while the fluorophenyl and cyclopropane groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Cyclopropane vs. Bicyclo Systems :
- The cyclopropane-carboxamide in the target compound offers rigidity but less steric bulk compared to the bicyclo[1.1.1]pentane system in ’s compound. This may favor deeper binding pocket penetration .
- The bicyclo system in enhances metabolic stability but reduces solubility due to hydrophobicity, whereas the target compound’s bipyridine-methyl group could improve aqueous solubility .
Fluorophenyl Group :
- The 4-fluorophenyl moiety is conserved in the target compound and ’s furopyridine derivative. This group is associated with enhanced pharmacokinetic profiles, including reduced CYP450-mediated metabolism, as seen in CNS-targeting agents .
Heterocyclic Systems :
- The 2,3'-bipyridine in the target compound differs from the furopyridine () and pyrimidine () systems. Bipyridine’s nitrogen atoms may facilitate metal coordination (e.g., in metalloenzyme inhibition), whereas pyrimidines are more common in kinase inhibitors .
Hypothesized Pharmacological Implications
- Target Selectivity : The bipyridine-methyl group may confer selectivity for receptors requiring extended aromatic interactions (e.g., tyrosine kinases), contrasting with ’s pyrimidine-based compound, which likely targets ATP-binding pockets .
- Metabolic Stability : The 4-fluorophenyl group and cyclopropane ring may synergize to reduce oxidative metabolism, as observed in ’s compound, which showed a plasma half-life of >6 hours in preclinical models .
Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
1. Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Bipyridine moiety : Contributes to the compound's ability to interact with various biological targets.
- Cyclopropane ring : Imparts unique steric and electronic properties that may enhance biological activity.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the bipyridine derivative.
- Coupling reactions to attach the cyclopropane and fluorophenyl groups.
These synthetic pathways have been optimized in various studies to enhance yield and purity.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several human cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
The IC50 values for these cell lines were found to be notably low, indicating potent activity. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.010 |
| A549 | 0.015 |
| PC-3 | 0.020 |
These values suggest that this compound could be a promising candidate for further development as an anticancer agent .
3.2 Antimicrobial and Antiparasitic Activity
In addition to its anticancer properties, this compound has demonstrated activity against various pathogens:
- Leishmania spp. : Exhibited significant leishmanicidal activity with IC50 values below 1 µM.
This positions it as a potential therapeutic agent for treating leishmaniasis, comparable to established treatments like amphotericin B .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of specific kinases : Similar compounds have shown efficacy as kinase inhibitors, affecting cell proliferation.
- Induction of apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.
5. Case Studies
Several case studies have evaluated the efficacy of compounds related to this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation using multiple human cancer cell lines indicated that derivatives of this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Leishmanicidal Activity Assessment : In vitro studies confirmed that the compound effectively killed promastigotes of Leishmania mexicana, with mechanisms involving oxidative stress induction in parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
